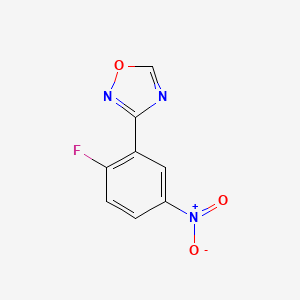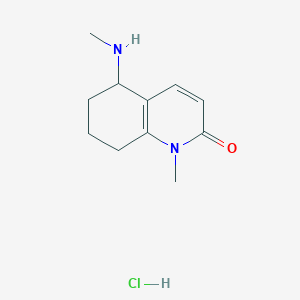
4-Hydroxy-3,5-diprenylcinnamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3,5-diprenylcinnamic acid is a phenolic compound known for its diverse biological activities and potential applications in various fields. It is characterized by the presence of hydroxyl and diprenyl groups attached to a cinnamic acid backbone. This compound is often found in natural products and has been studied for its antioxidant, anti-inflammatory, and antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,5-diprenylcinnamic acid typically involves the prenylation of cinnamic acid derivatives. One common method includes the use of prenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol. The hydroxyl group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms capable of producing the compound through fermentation processes. Alternatively, large-scale chemical synthesis methods similar to those used in laboratory settings can be optimized for industrial production.
化学反応の分析
Types of Reactions: 4-Hydroxy-3,5-diprenylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form dihydrocinnamic acid derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dihydrocinnamic acid derivatives.
Substitution: Esters and ethers of this compound.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its role in plant defense mechanisms and as a natural antioxidant.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the formulation of natural preservatives and antioxidants in food and cosmetic products.
作用機序
The biological effects of 4-Hydroxy-3,5-diprenylcinnamic acid are primarily attributed to its ability to interact with various molecular targets and pathways. It can scavenge free radicals, thereby reducing oxidative stress and inflammation. The compound may also inhibit the activity of enzymes involved in inflammatory processes and microbial growth. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
類似化合物との比較
4-Hydroxy-3,5-diprenylcinnamic acid can be compared to other similar compounds such as:
4-Hydroxycinnamic acid: Lacks the diprenyl groups, resulting in different biological activities and applications.
3,5-Diprenyl-4-hydroxybenzoic acid: Similar structure but with a benzoic acid backbone instead of cinnamic acid.
4-Hydroxy-3,5-dimethoxycinnamic acid: Contains methoxy groups instead of prenyl groups, leading to variations in chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of hydroxyl and diprenyl groups, which confer distinct chemical properties and biological activities compared to its analogs.
特性
IUPAC Name |
3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-13(2)5-8-16-11-15(7-10-18(20)21)12-17(19(16)22)9-6-14(3)4/h5-7,10-12,22H,8-9H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABCFARPAMSXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-, 3-acetate](/img/structure/B12439690.png)
![(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol](/img/structure/B12439696.png)
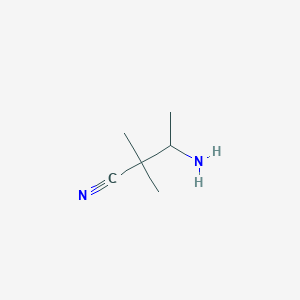

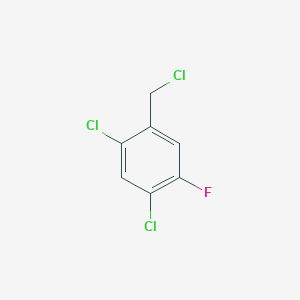
![1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine](/img/structure/B12439718.png)
![3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B12439721.png)
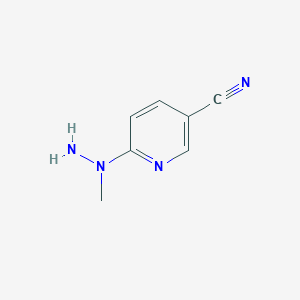
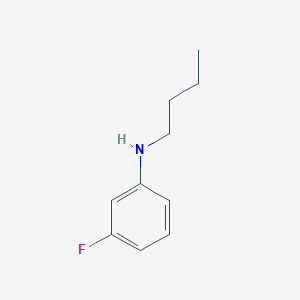
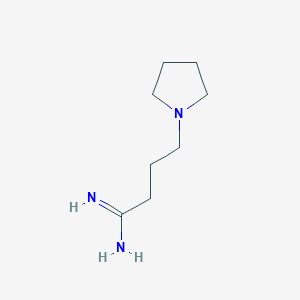
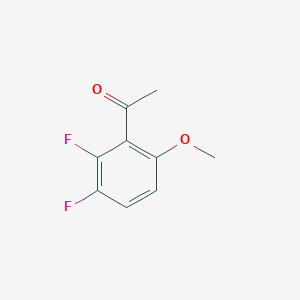
![(4AR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12439755.png)
